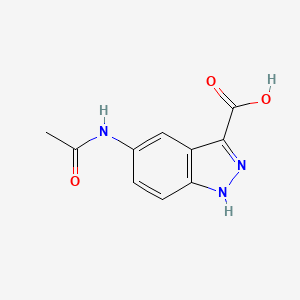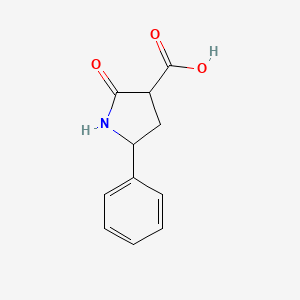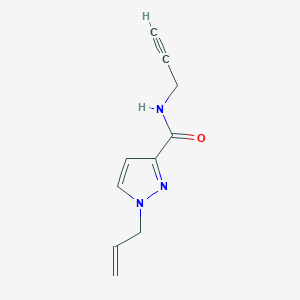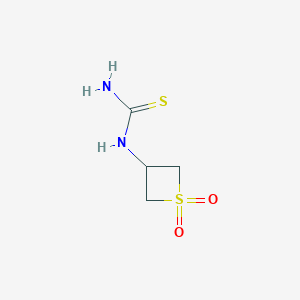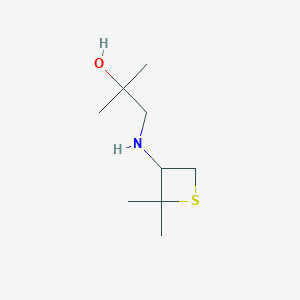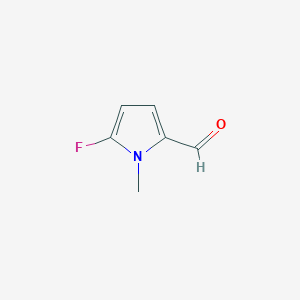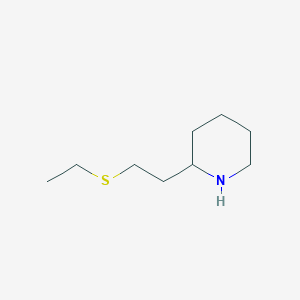
2-(2-(Ethylthio)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Ethylthio)ethyl)piperidine is a chemical compound with the molecular formula C9H19NS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Ethylthio)ethyl)piperidine typically involves the reaction of piperidine with ethylthiol and ethylene. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloroethyl ethyl sulfide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Ethylthio)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, replacing the ethylthio group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2-(2-(Ethylthio)ethyl)piperidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylthio)ethyl)piperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. The compound may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing their activity .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
2-(2-(Methylthio)ethyl)piperidine: Similar structure with a methylthio group instead of ethylthio.
2-(2-(Ethylthio)ethyl)morpholine: Contains a morpholine ring instead of piperidine.
Uniqueness: 2-(2-(Ethylthio)ethyl)piperidine is unique due to its specific ethylthio substitution, which can impart distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable for developing new pharmaceuticals and studying its specific interactions with biological targets .
Properties
Molecular Formula |
C9H19NS |
|---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethyl)piperidine |
InChI |
InChI=1S/C9H19NS/c1-2-11-8-6-9-5-3-4-7-10-9/h9-10H,2-8H2,1H3 |
InChI Key |
PHNVZWGWEHQJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


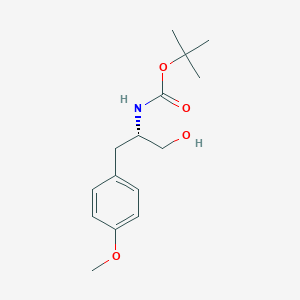
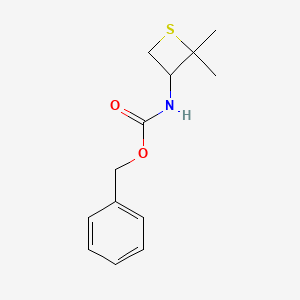
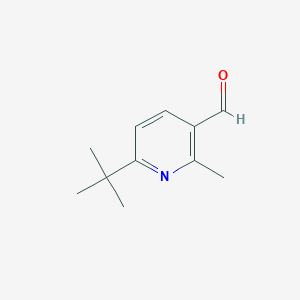
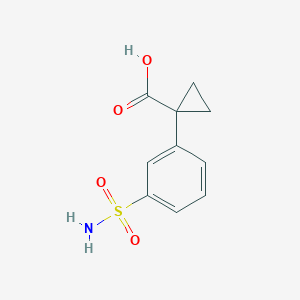
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
